2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone introduction
2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone introduction
An In-depth Technical Guide to 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone: Synthesis, Properties, and Bioactivity
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone, a halogenated pyrrole derivative of significant interest to medicinal chemists and drug discovery professionals. The pyrrole scaffold is a privileged structure in numerous marketed drugs and natural products, exhibiting a wide array of biological activities.[1][2][3][4] Halogenation, particularly bromination, is a common strategy in nature, especially in marine organisms, to enhance the potency and selectivity of bioactive molecules.[5][6] This document delves into the rational synthesis, physicochemical characterization, and potential biological applications of this specific compound, contextualizing its importance within the broader field of pyrrole-based therapeutics. We provide detailed, field-proven protocols and mechanistic insights to empower researchers in their exploration of this and related molecular entities.
Introduction: The Significance of Halogenated Pyrroles in Drug Discovery
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[3][7] Its presence in blockbuster drugs like Atorvastatin and Sunitinib underscores its versatility and importance as a pharmacophore.[2] The pyrrole nucleus offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that allows for potent and specific interactions with biological targets.[1][2]
Nature, particularly the marine environment, is a prolific source of complex and potent bioactive compounds.[6][8] Marine sponges, in particular, produce a vast array of secondary metabolites, many of which are halogenated.[9][10] Brominated pyrrole alkaloids, isolated from sponges of the genus Agelas, have demonstrated significant antimicrobial and cytotoxic activities.[6] This has inspired the synthesis of novel pyrrole analogs for pharmacological application.[1] The incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding affinity.[5]
2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone is a synthetic compound that marries these key features. It possesses a dibrominated pyrrole core, mimicking marine natural products, and is functionalized with a 2,2,2-trichloroacetyl group. This electrophilic ketone moiety is a known reactive group that can potentially form covalent bonds with nucleophilic residues in enzyme active sites, suggesting a possible mechanism of irreversible inhibition. The combination of these structural elements makes it a compelling candidate for investigation as a novel therapeutic agent.
Synthesis and Mechanistic Insights
The synthesis of substituted pyrroles can be achieved through various classical methods, such as the Knorr, Paal-Knorr, or Hantzsch syntheses.[11][12][13] However, for the targeted modification of a pre-existing pyrrole ring, electrophilic substitution reactions are paramount. The synthesis of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone is logically approached via a two-step sequence: acylation followed by bromination.
Plausible Synthetic Pathway
The most direct route involves a Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to install the ketone moiety at the electron-rich C2 position. This is followed by exhaustive bromination of the resulting 2-trichloroacetylpyrrole to yield the final dibrominated product.
Causality in Experimental Design
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Step 1: Acylation. The Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic systems.[14] Pyrrole is highly reactive towards electrophiles, and the reaction with a highly reactive acylating agent like trichloroacetyl chloride can proceed readily. Often, this reaction is performed at low temperatures (e.g., 0°C) to control the reactivity and prevent polymerization of the pyrrole starting material.[14] While strong Lewis acids like AlCl₃ are traditional catalysts, the high reactivity of pyrrole may allow for milder conditions.
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Step 2: Bromination. The electron-donating nature of the pyrrole nitrogen activates the ring towards electrophilic halogenation. The existing trichloroacetyl group at the C2 position is electron-withdrawing, which deactivates the ring somewhat but directs incoming electrophiles to the remaining open positions (C4 and C5). Using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., CCl₄ or acetic acid) would lead to the desired 4,5-dibrominated product. The stoichiometry of the brominating agent is critical to ensure complete dibromination.
Experimental Workflow Diagram
Caption: Synthetic workflow for 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone.
Detailed Synthesis Protocol
Step 1: Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone [14][15]
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To a stirred solution of 1H-pyrrole (1.0 eq) in anhydrous diethyl ether, cooled to 0°C in an ice bath, add trichloroacetyl chloride (1.1 eq) dropwise over 30 minutes.
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Maintain the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.
Step 2: Synthesis of 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone
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Dissolve the 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1.0 eq) from the previous step in glacial acetic acid.
-
Add a solution of elemental bromine (2.2 eq) in glacial acetic acid dropwise to the mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone.
Physicochemical Properties and Characterization
The accurate characterization of a novel compound is essential for its validation and further study. The expected physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 50371-52-3 | [16][17] |
| Molecular Formula | C₆H₂Br₂Cl₃NO | [17] |
| Molecular Weight | 370.25 g/mol | [17] |
| Alternate Name | 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole | [17] |
| Appearance | Expected to be a solid | - |
| Purity | ≥95% (commercially available standard) | [17] |
Spectroscopic Characterization (Expected):
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¹H NMR: A broad singlet in the region of δ 10-12 ppm corresponding to the pyrrole N-H proton. A singlet around δ 7.0-7.5 ppm for the remaining C3-H proton on the pyrrole ring.
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¹³C NMR: Resonances for the five pyrrole carbons and the carbonyl carbon. The carbon attached to the trichloroacetyl group (C2) would appear downfield, as would the carbonyl carbon. The carbon bearing the trichloromethyl group would also be distinct.
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IR Spectroscopy: A characteristic sharp absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the ketone. A broad absorption around 3200-3400 cm⁻¹ for the N-H stretch.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of two bromine and three chlorine atoms, confirming the molecular formula.
Biological Activity and Potential Applications
While specific biological data for 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone is not widely published, its structural motifs are present in compounds with well-documented and potent bioactivities.
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Antimicrobial and Antifungal Activity: The phenylpyrrole derivative, pyrrolnitrin, which contains a chlorinated pyrrole core, is a known antifungal agent.[5] The dibrominated pyrrole core of the title compound is analogous to many marine alkaloids with potent antibacterial and antifungal properties.[6][18] The compound is a promising candidate for screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
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Anticancer Activity: Many pyrrole-containing compounds have been investigated as anticancer agents.[1][7] The mechanism often involves the inhibition of key signaling kinases or interaction with DNA. The electrophilic nature of the trichloroacetyl group could allow for covalent modification of crucial cellular targets, a strategy employed by some anticancer drugs.
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Enzyme Inhibition: The trichloromethyl ketone group is a known warhead that can covalently inhibit certain classes of enzymes, particularly proteases.[14] This suggests that the compound could act as a specific enzyme inhibitor, and its pyrrole scaffold would dictate the binding selectivity.
Hypothetical Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for this compound is the irreversible inhibition of a key bacterial enzyme, such as Sortase A, which is crucial for virulence in Gram-positive bacteria.[1] The pyrrole body could first mediate non-covalent binding to the enzyme's active site, after which a nucleophilic residue (e.g., cysteine) attacks the electrophilic carbonyl carbon of the trichloroacetyl group, leading to covalent inactivation.
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